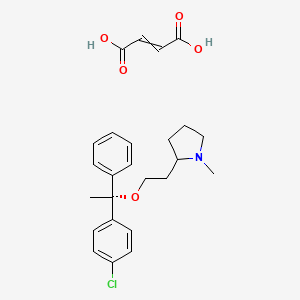
HS-592;Meclastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Meclastine can be synthesized through a series of chemical reactions involving the formation of its ethanolamine structure. The synthetic route typically involves the reaction of diphenylmethyl chloride with 2-(2-chloroethoxy)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-methylpiperidine to yield Meclastine .
Industrial Production Methods
Industrial production of Meclastine follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Meclastine undergoes several types of chemical reactions, including:
Oxidation: Meclastine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Meclastine.
Substitution: Meclastine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Meclastine, which may have different pharmacological properties .
Scientific Research Applications
Meclastine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study histamine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating allergic reactions and inflammation.
Industry: Used in the formulation of antihistamine medications.
Mechanism of Action
Meclastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as increased capillary permeability and dilation . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another H1 antagonist with similar antihistamine properties.
Chlorpheniramine: Also an H1 antagonist used to treat allergic reactions.
Loratadine: A non-sedating H1 antagonist used for allergy relief.
Uniqueness
Meclastine is unique in its combination of antihistamine and anti-inflammatory properties, making it effective in treating both allergic reactions and inflammation .
Properties
Molecular Formula |
C25H30ClNO5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t20?,21-;/m1./s1 |
InChI Key |
PMGQWSIVQFOFOQ-IYZPEQFLSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















